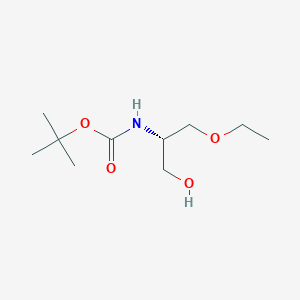
4-Bromo-2-methoxypyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methoxypyridine-3-boronic acid, also known as 4-BMP-3-BA, is an organic compound that has been extensively studied for its applications in scientific research. It is a boronic acid derivative of 4-bromo-2-methoxypyridine and is a white crystalline solid. It is used as a reagent in organic synthesis and has been studied for its potential applications in drug discovery and medicinal chemistry.
Synthesemethoden
The synthesis of 4-Bromo-2-methoxypyridine-3-boronic acid is relatively straightforward and involves the reaction of 4-bromo-2-methoxypyridine with 3-boronic acid. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C for 1-2 hours. The product is then isolated by filtration and recrystallized from a suitable solvent. Other methods for the synthesis of this compound include the reaction of 4-bromo-2-methoxypyridine with a boronic acid ester, the reaction of 4-bromo-2-methoxypyridine with a boronic acid anhydride, and the reaction of 4-bromo-2-methoxypyridine with a boronic acid chloride.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methoxypyridine-3-boronic acid has been widely studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis for the preparation of a variety of compounds, including heterocycles, amines, and organometallic compounds. It has also been used as a catalyst for the synthesis of a variety of compounds, including amides, esters, and nitriles. In addition, it has been used in the synthesis of boronic acid-containing peptides, which have potential applications in drug discovery and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-methoxypyridine-3-boronic acid is not yet fully understood. However, it is believed that the boronic acid group of the compound is responsible for its reactivity. It is believed that the boronic acid group can act as a Lewis acid, which can interact with a variety of organic compounds, resulting in the formation of covalent bonds. Additionally, the boronic acid group can act as a nucleophile, which can react with electrophiles, resulting in the formation of new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been extensively studied. However, it has been reported that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. Additionally, it has been reported that the compound can modulate the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Bromo-2-methoxypyridine-3-boronic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a reagent in a variety of organic synthesis reactions. Additionally, it can be used as a catalyst for the synthesis of a variety of compounds. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively expensive reagent and can be difficult to obtain in large quantities. Additionally, it is not very stable and must be stored in an anhydrous environment.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-Bromo-2-methoxypyridine-3-boronic acid. One potential direction is to further explore its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds, such as polymers and polysaccharides. Finally, further research could be done to explore its potential effects on the biochemical and physiological processes of the body.
Eigenschaften
IUPAC Name |
(4-bromo-2-methoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)4(8)2-3-9-6/h2-3,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNRRMLPZCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














